(+)-Scoulerine

Description

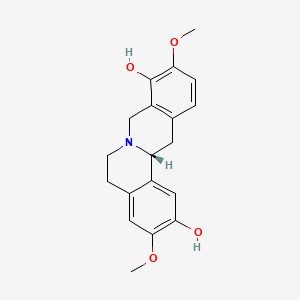

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m1/s1 |

InChI Key |

KNWVMRVOBAFFMH-OAHLLOKOSA-N |

SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Synonyms |

aequaline aequaline, (S)-isomer discretamine discretamine, (+-)-isomer discretamine, (R)-isomer discretamine, (S)-isomer discretamine, hydrochloride, (S)-isomer scoulerine scoulerine, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of (+)-Scoulerine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Scoulerine, a protoberberine alkaloid, is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant benzylisoquinoline alkaloids (BIAs), including berberine (B55584), sanguinarine, and noscapine. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at the microbial production of these valuable compounds. This technical guide provides an in-depth exploration of the biosynthetic route to this compound, focusing on the enzymatic conversion of (S)-reticuline. It includes a detailed overview of the key enzyme, Berberine Bridge Enzyme (BBE), its kinetics, and relevant experimental protocols for its study.

The Core Biosynthetic Pathway: From (S)-Reticuline to this compound

The biosynthesis of this compound is a critical branch point in the intricate network of BIA metabolism. The immediate precursor to this compound is (S)-reticuline. The conversion is a stereospecific oxidative cyclization reaction catalyzed by the FAD-dependent enzyme, Berberine Bridge Enzyme (BBE), also known as Reticuline (B1680550) Oxidase (EC 1.21.3.3).[1][2] This enzyme facilitates the formation of a carbon-carbon bond, creating the characteristic berberine bridge of the protoberberine scaffold.[3][4] The overall reaction is as follows:

(S)-Reticuline + O₂ → (S)-Scoulerine + H₂O₂[1]

This reaction is significant as it establishes the core structure of protoberberine alkaloids and represents a key regulatory point in the diversion of metabolic flux towards different BIA classes.[3][5]

Upstream Biosynthesis: The Formation of (S)-Reticuline

(S)-Reticuline, the substrate for BBE, is itself a product of a multi-step enzymatic pathway originating from the amino acid L-tyrosine.[6][7] The biosynthesis of (S)-reticuline from L-tyrosine involves a series of hydroxylation, decarboxylation, condensation, and methylation steps. The key enzymes in this pathway include:

-

Tyrosine Hydroxylase (TH), Tyrosinase (TYR), or 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC): Catalyzes the hydroxylation of L-tyrosine to L-DOPA.[8]

-

DOPA Decarboxylase (DODC): Converts L-DOPA to dopamine (B1211576).

-

Tyrosine Aminotransferase (TyrAT): Involved in the conversion of tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA).[7]

-

Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[6]

-

Norcoclaurine 6-O-methyltransferase (6OMT): Methylates (S)-norcoclaurine to form (S)-coclaurine.

-

Coclaurine N-methyltransferase (CNMT): N-methylates (S)-coclaurine to yield (S)-N-methylcoclaurine.

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final methylation step to produce (S)-reticuline.[9]

Key Enzyme: Berberine Bridge Enzyme (BBE)

BBE is a flavoprotein that plays a central role in the biosynthesis of this compound.[10][11] It is a member of the FAD-linked oxidase superfamily.[3] The enzyme from California poppy (Eschscholzia californica) has been extensively studied and is known to contain a covalently attached FAD cofactor.[12]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of BBE have been investigated, providing insights into its catalytic efficiency. The following table summarizes key quantitative data for BBE from Eschscholzia californica.

| Parameter | Value | Conditions | Reference |

| kcat | 8.2 s⁻¹ | pH 9.0 | [13] |

| kcat | 1.4 ± 0.1 s⁻¹ | pH 9.0, in D₂O | [10] |

| k_red (wild-type) | 3.5 on kred | pH-independent | [11] |

| Optimal pH | 8.9 - 9.0 | [10] |

Reaction Mechanism

The catalytic mechanism of BBE is proposed to proceed via a stepwise mechanism.[11] This involves an initial hydride transfer from the N-methyl group of (S)-reticuline to the FAD cofactor, resulting in the formation of a methylene (B1212753) iminium ion intermediate.[10][11] This is followed by a nucleophilic attack from the phenolic ring to form the berberine bridge.[3]

Experimental Protocols

Berberine Bridge Enzyme (BBE) Assay

This protocol is based on previously described HPLC-based steady-state assays.[10]

Materials:

-

Purified BBE enzyme

-

(R,S)-reticuline substrate

-

Reaction Buffer: 50 mM CHES, pH 9.0

-

Quenching Solution: 1 N NaOH

-

HPLC system with a C18 column

-

Mobile Phase: 65% methanol (B129727) and 35% 50 mM potassium phosphate, pH 7.0[10]

Procedure:

-

Prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0) and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 μM).

-

Pre-incubate the reaction mixture at 25 °C.

-

Initiate the reaction by adding a small amount of purified BBE (e.g., 0.5 nM final concentration).

-

At various time intervals (e.g., 40 s to 20 min), quench the reaction by adding an equal volume of 1 N NaOH.

-

Analyze the formation of (S)-scoulerine using HPLC. Separate the substrate and product isocratically with 65% methanol and 35% 50 mM potassium phosphate, pH 7.0.

-

Quantify the product peak to determine the reaction rate.

Purification of Recombinant Berberine Bridge Enzyme

This protocol describes a general two-step chromatographic purification for heterologously expressed BBE.[13]

Materials:

-

Cell lysate from a BBE expression system (e.g., Pichia pastoris)

-

Chromatography system

-

Appropriate chromatography columns (e.g., ion-exchange and size-exclusion)

-

Buffers for chromatography

Procedure:

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using a standard method (e.g., sonication, French press).

-

Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant.

-

First Chromatographic Step (e.g., Ion-Exchange Chromatography):

-

Equilibrate the ion-exchange column with the appropriate buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column to remove unbound proteins.

-

Elute the bound BBE using a salt gradient.

-

Collect fractions and assay for BBE activity.

-

-

Second Chromatographic Step (e.g., Size-Exclusion Chromatography):

-

Pool the active fractions from the first step and concentrate if necessary.

-

Equilibrate the size-exclusion column with a suitable buffer.

-

Load the concentrated protein sample onto the column.

-

Elute the protein and collect fractions.

-

Analyze the purity of the fractions by SDS-PAGE and assay for BBE activity.

-

-

Protein Quantification: Determine the concentration of the purified BBE using a standard method (e.g., Bradford assay).

Extraction and Purification of Scoulerine (B1208951) from Plant Material

This is a general acid-base extraction protocol for alkaloids.[14][15]

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol (B145695)

-

Dilute hydrochloric acid (e.g., 2%)

-

Ammonia (B1221849) solution

-

Dichloromethane (B109758) or chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography supplies (e.g., silica (B1680970) gel for column chromatography or preparative HPLC system)

Procedure:

-

Extraction:

-

Extract the powdered plant material with methanol or ethanol using maceration, sonication, or Soxhlet extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% hydrochloric acid.

-

Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous phase to 9-10 with ammonia solution to precipitate the alkaloids.

-

Extract the basified aqueous solution with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction.

-

-

Purification:

-

The crude alkaloid fraction can be further purified using column chromatography on silica gel or by preparative HPLC to isolate scoulerine.

-

Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the pure fractions containing scoulerine and evaporate the solvent.

-

Visualizations

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Caption: Experimental workflow for the Berberine Bridge Enzyme (BBE) assay.

References

- 1. Reticuline oxidase - Wikipedia [en.wikipedia.org]

- 2. Reticuline oxidase - Proteopedia, life in 3D [proteopedia.org]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. A concerted mechanism for berberine bridge enzyme. | Semantic Scholar [semanticscholar.org]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. Noscapine - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum [frontiersin.org]

- 8. Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants (*) | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Structure of (+)-Scoulerine

Foreword: This document provides a comprehensive technical overview of the protoberberine alkaloid (+)-Scoulerine, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It covers the molecule's structural characteristics, physicochemical properties, and its central role in the biosynthesis of other significant alkaloids.

Molecular Structure and Identification

This compound, also known as (S)-Scoulerine, discretamine, or aequaline, is a pivotal benzylisoquinoline alkaloid.[1] Its structure is characterized by a tetracyclic protoberberine core, which consists of a dibenzo[a,g]quinolizidine ring system.

The absolute configuration of the naturally occurring dextrorotatory enantiomer is (S) at the C-13a chiral center. This stereochemistry is crucial for its biological activity and its role as a substrate in various enzymatic transformations.

Key Structural Features:

-

Core Skeleton: Protoberberine (5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine).

-

Substitution Pattern: Two hydroxyl groups at positions C-2 and C-9, and two methoxy (B1213986) groups at C-3 and C-10.

-

Chirality: A single stereocenter at the C-13a position, with the (+)-enantiomer having the (S) configuration.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol[2] |

| Systematic Name | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1] |

| Common Synonyms | This compound, (S)-Scoulerine, (-)-Scoulerine, l-Scoulerine, Discretamine, Aequaline[3][4] |

| CAS Number | 6451-73-6[2] |

| Molecular Formula | C₁₉H₂₁NO₄[2] |

| Molecular Weight | 327.38 g/mol [1] |

| InChI Key | KNWVMRVOBAFFMH-HNNXBMFYSA-N[2] |

*Note: The synonyms (-)-Scoulerine and l-Scoulerine are historical and can be misleading, as the compound is dextrorotatory. The (S)-configuration is the correct stereochemical descriptor.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its isolation, characterization, and pharmacokinetic behavior. While extensive experimental data is not available in all public literature, a combination of reported observations and validated computational predictions provides a detailed profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | Not Available | Experimental data not found in cited literature.[5] |

| Boiling Point | Not Available | Experimental data not found in cited literature. |

| Optical Rotation ([α]D) | Not Available | Experimental data not found in cited literature.[5] |

| Water Solubility | 0.25 g/L (Predicted) | ALOGPS[6] |

| Practically Insoluble (Qualitative) | FooDB[5] | |

| Organic Solvent Solubility | Slightly Soluble in Chloroform & Methanol (B129727) | Cayman Chemical[3] |

| logP (Octanol-Water Partition Coefficient) | 2.26 (Predicted) | ALOGPS[6] |

| 2.86 (Predicted) | ChemAxon[6] | |

| pKa (Strongest Acidic - Phenolic OH) | 9.18 (Predicted) | ChemAxon[6] |

| pKa (Strongest Basic - Tertiary Amine) | 6.21 (Predicted) | ChemAxon[6] |

| Polar Surface Area | 62.16 Ų (Predicted) | ChemAxon[6] |

| Hydrogen Bond Donors | 2 | ChemAxon[6] |

| Hydrogen Bond Acceptors | 5 | ChemAxon[6] |

Methodologies and Experimental Protocols

This section details the experimental protocols for the synthesis and characterization of this compound.

A highly efficient method for producing enantiomerically pure this compound involves a chemoenzymatic approach. This process starts with the chemical synthesis of racemic reticuline (B1680550), which is then subjected to a kinetic resolution catalyzed by the Berberine Bridge Enzyme (BBE).[7]

Protocol Summary:

-

Racemic Substrate Synthesis: Racemic (±)-reticuline is synthesized via a multi-step chemical pathway, typically involving a Bischler–Napieralski cyclization or a C1-alkylation approach.

-

Enzymatic Reaction Setup: The kinetic resolution is performed in a biphasic system to accommodate the substrate's solubility.

-

Reaction Mixture: A toluene/buffer (70:30) mixture is prepared.

-

Enzymes: Berberine Bridge Enzyme (BBE) is added at a concentration of 1 g/L, along with catalase (5 g/L) to manage the hydrogen peroxide byproduct.

-

Substrate: Racemic reticuline is added at a concentration of 20 g/L.

-

-

Reaction Conditions: The mixture is incubated, typically for 24 hours, allowing the BBE to selectively convert the (S)-reticuline enantiomer into this compound. The (R)-reticuline remains largely unreacted.

-

Product Isolation:

-

The reaction is quenched, and the organic and aqueous phases are separated.

-

This compound is extracted from the appropriate phase.

-

Purification is achieved using flash chromatography on a silica (B1680970) column.

-

-

Analysis: The enantiomeric excess (ee) of the resulting this compound and the remaining (R)-reticuline is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[7]

While specific experimental reports for this compound are scarce, the following are standard methodologies for determining key properties of alkaloids.

-

Melting Point Determination: A calibrated digital melting point apparatus would be used. A small, powdered sample of purified this compound is packed into a capillary tube. The temperature is ramped quickly to find an approximate range, followed by a slow ramp (1-2 °C/min) near the melting point to determine the precise range from the onset of melting to complete liquefaction.

-

Optical Rotation Measurement: The specific rotation would be measured using a polarimeter. A solution of this compound of known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., methanol or chloroform). The solution is placed in a sample tube of a known path length (l, in decimeters). The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm). The specific rotation is calculated as: [α]Tλ = α / (l * c).[8][9]

-

pKa Determination by Potentiometric Titration: A solution of this compound is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility. The solution is acidified to a low pH (~2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then titrated into the solution in small increments. The pH is recorded after each addition using a calibrated pH meter. The pKa values are determined from the inflection points of the resulting titration curve, corresponding to the half-equivalence points for the protonated amine and the phenolic hydroxyl groups.

-

Solubility Determination: The equilibrium solubility can be determined by adding an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Biosynthesis and Biological Significance

This compound is a central branch-point intermediate in the biosynthesis of a wide array of protoberberine and related benzylisoquinoline alkaloids.[1] Its formation is a critical, stereospecific step that dictates the downstream metabolic pathways.

The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of steps to (S)-reticuline. The key transformation is the conversion of (S)-reticuline into this compound, a reaction catalyzed by the flavin-dependent Berberine Bridge Enzyme (BBE).[10] This enzyme forms the characteristic C-8 to N "berberine bridge" via an oxidative C-C bond formation, converting the benzylisoquinoline skeleton into the tetracyclic protoberberine framework.

From this compound, the pathways diverge to produce numerous pharmacologically important alkaloids, including:

-

Berberine: An antimicrobial and metabolic regulator.

-

Noscapine: An antitussive agent with potential anticancer properties.[10]

-

Sanguinarine: A potent antimicrobial and anti-inflammatory agent.

-

(S)-Stylopine and Protopine: Precursors to other complex alkaloids.

References

- 1. Scopine hydrochloride | C8H14ClNO2 | CID 24720972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. biorlab.com [biorlab.com]

- 5. Showing Compound (S)-scoulerine (FDB030176) - FooDB [foodb.ca]

- 6. Scoulerine | C19H21NO4 | CID 22955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Noscapine - Wikipedia [en.wikipedia.org]

The Central Role of Berberine Bridge Enzyme in (+)-Scoulerine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The berberine (B55584) bridge enzyme (BBE) is a pivotal flavin-dependent oxidase that catalyzes a key step in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. This technical guide provides an in-depth exploration of the role of BBE in the synthesis of (+)-scoulerine, a crucial intermediate in the BIA pathway. We will delve into the enzyme's catalytic mechanism, present a comprehensive summary of its kinetic parameters, and provide detailed experimental protocols for its study. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important enzyme.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a diverse group of over 2,500 identified compounds, many of which are utilized as pharmaceuticals, including the analgesics morphine and codeine, the antimicrobial agent berberine, and the anticancer drug noscapine. The biosynthesis of these complex molecules in plants involves a series of enzymatic reactions, with (S)-reticuline serving as a critical branch-point intermediate. The berberine bridge enzyme (BBE) plays a crucial role at this juncture by catalyzing the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine, protopine, and benzophenanthridine alkaloids.[1][2] This unique reaction involves the formation of a carbon-carbon bond, creating the characteristic "berberine bridge" and channeling metabolites into specific downstream pathways. Understanding the function and mechanism of BBE is therefore of significant interest for metabolic engineering and the synthetic production of valuable BIAs.

The Role of Berberine Bridge Enzyme in the this compound Biosynthetic Pathway

The synthesis of this compound is a critical branch point in the broader BIA metabolic network. The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to produce (S)-reticuline. At this point, BBE acts to form the berberine bridge, committing the metabolic flow towards the synthesis of scoulerine (B1208951) and its derivatives.

BBE catalyzes the stereospecific conversion of (S)-reticuline to (S)-scoulerine through an oxidative carbon-carbon bond formation between the N-methyl group and the phenolic ring.[3] This reaction is an irreversible step that directs the metabolic flux towards the biosynthesis of a variety of important alkaloids.

Catalytic Mechanism of Berberine Bridge Enzyme

The catalytic mechanism of BBE has been a subject of considerable research, with two primary mechanisms proposed: a concerted mechanism and a stepwise mechanism.

-

Concerted Mechanism: This model suggests a simultaneous base-catalyzed proton abstraction from the phenolic hydroxyl group of (S)-reticuline, a concerted C-C bond formation, and a hydride transfer from the N-methyl group to the FAD cofactor.[3]

-

Stepwise Mechanism: This alternative mechanism proposes an initial hydride transfer from the substrate to the flavin, forming a methylene (B1212753) iminium ion intermediate. Subsequently, an active site base, identified as Glutamate-417 (Glu417), deprotonates a substrate phenol, which facilitates a nucleophilic attack on the N-methylene group, leading to the cyclized product.[4]

Kinetic isotope effect studies have provided evidence supporting the stepwise mechanism, suggesting that C-H bond cleavage is the rate-limiting step during flavin reduction.[4]

Key active site residues play critical roles in catalysis. Site-directed mutagenesis studies have identified Glu417 as the catalytic base essential for proton abstraction.[3] Histidine-174 (His174) has also been shown to be important for stabilizing the reduced state of the FAD cofactor.[5]

Quantitative Data on Berberine Bridge Enzyme

The kinetic parameters of BBE have been characterized from various plant sources. The following table summarizes the available quantitative data for the enzyme from Eschscholzia californica and its mutants.

| Enzyme Source | Mutant | Substrate | Km (µM) | Vmax | kcat (s-1) | kred (s-1) | kox (x 105 M-1s-1) | Reference |

| Eschscholzia californica | Wild-type | (S)-Reticuline | 3 | - | 8.0 ± 0.2 | 103 ± 4 | 0.5 ± 0.1 | [3][4][6] |

| Eschscholzia californica | Y106F | (S)-Reticuline | - | - | 0.7 ± 0.1 | 6.7 ± 0.6 | 0.32 ± 0.03 | [3] |

| Eschscholzia californica | E417Q | (S)-Reticuline | - | - | 0.054 ± 0.006 | 0.067 ± 0.007 | 0.53 ± 0.02 | [3] |

| Eschscholzia californica | H459A | (S)-Reticuline | - | - | 3.1 ± 0.7 | 88 ± 4 | 0.29 ± 0.03 | [3] |

Note: Vmax values were not explicitly reported in the cited sources in a comparable format.

Experimental Protocols

Expression and Purification of Recombinant Berberine Bridge Enzyme in Pichia pastoris

The methylotrophic yeast Pichia pastoris is a widely used system for the high-level expression of recombinant BBE.[3] The following protocol provides a general guideline for the expression and purification of His-tagged BBE.

1. Gene Cloning and Transformation: a. The codon-optimized open reading frame of the BBE gene is cloned into a suitable P. pastoris expression vector (e.g., pPICZα A) containing a C-terminal polyhistidine tag. b. The recombinant plasmid is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation. c. Transformants are selected on YPDS plates containing Zeocin.

2. Small-Scale Expression Screening: a. Inoculate single colonies into 25 mL of BMGY medium in 250 mL baffled flasks and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6. b. Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium to induce expression. c. Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction. d. Collect aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96 hours) to monitor protein expression by SDS-PAGE and Western blot analysis.

3. Large-Scale Fermentation and Purification: a. For large-scale production, a high-cell-density fermentation is performed in a bioreactor. b. After induction with methanol, the culture supernatant containing the secreted His-tagged BBE is harvested by centrifugation. c. The supernatant is concentrated and buffer-exchanged into a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). d. The protein is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. e. After washing the column, the bound protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). f. The eluted fractions are analyzed by SDS-PAGE, and fractions containing pure BBE are pooled and dialyzed against a storage buffer.

Berberine Bridge Enzyme Activity Assay

The activity of BBE is typically determined by monitoring the conversion of (S)-reticuline to (S)-scoulerine using High-Performance Liquid Chromatography (HPLC).[4]

1. Reaction Mixture: a. Prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0), varying concentrations of (R,S)-reticuline (e.g., 0.2 - 10 µM), and purified BBE (e.g., 0.5 nM).

2. Reaction Incubation: a. Initiate the reaction by adding the enzyme to the reaction mixture. b. Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).

3. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 N NaOH).[4] b. Centrifuge the quenched reaction mixture to pellet any precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis: a. Separate the substrate and product using a reverse-phase C18 column. b. A typical mobile phase consists of an isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4] c. Monitor the elution of (S)-reticuline and (S)-scoulerine by UV detection at a suitable wavelength (e.g., 280 nm). d. Quantify the amount of product formed by comparing the peak area to a standard curve of (S)-scoulerine.

5. Calculation of Enzyme Activity: a. Calculate the initial reaction velocity (V0) from the amount of product formed over time. b. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for BBE Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a novel or engineered berberine bridge enzyme.

Logical Relationship of BBE Function

The following diagram illustrates the logical relationship of BBE's function within the context of BIA biosynthesis, highlighting its role as a key decision point.

Conclusion

The berberine bridge enzyme is a fascinating and important enzyme in the biosynthesis of a vast array of pharmacologically active benzylisoquinoline alkaloids. Its unique catalytic mechanism for forming the berberine bridge in this compound makes it a key target for metabolic engineering efforts aimed at the synthetic production of these valuable compounds. This technical guide has provided a comprehensive overview of the role of BBE in this compound synthesis, including its mechanism, kinetic properties, and detailed experimental protocols for its study. The provided visualizations of the biosynthetic pathway and experimental workflows serve as valuable tools for researchers in this field. Further research into the structure-function relationships of BBE from different plant species will undoubtedly pave the way for the development of novel biocatalysts for the production of a wide range of pharmaceuticals.

References

- 1. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 3. Biochemical evidence that berberine bridge enzyme belongs to a novel family of flavoproteins containing a bi-covalently attached FAD cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.caass.org.cn [journals.caass.org.cn]

- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 6. Molecular characterization of berberine bridge enzyme genes from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Plant Sources of (+)-Scoulerine and Related Alkaloids

Introduction

This compound, also known as discretamine or aequaline, is a tetracyclic protoberberine benzylisoquinoline alkaloid (BIA). It occupies a critical position in the secondary metabolism of numerous plant species, serving as a pivotal branch-point intermediate.[1] Derived from (S)-reticuline via an intramolecular C-C bond formation catalyzed by the berberine (B55584) bridge enzyme (BBE), this compound is the direct precursor to a wide array of pharmacologically significant alkaloids.[1][2] These include berberine, palmatine, stylopine, protopine, and sanguinarine.[1][2]

Protoberberine alkaloids are primarily found in plants belonging to the Papaveraceae, Berberidaceae, Ranunculaceae, and Rutaceae families.[3] These compounds are recognized for their diverse and potent biological activities, which has led to their extensive use in traditional medicine and significant interest in modern drug development.[4] This guide provides a comprehensive overview of the natural plant sources of this compound and related alkaloids, details on their biosynthesis, and standardized protocols for their extraction and quantification.

Natural Plant Sources and Quantitative Data

This compound and its derivatives are distributed across a range of plant genera. Species within Corydalis, Papaver, Macleaya, Berberis, and Coptis are particularly rich sources. The concentration and composition of these alkaloids can vary significantly based on the plant species, the specific part of the plant, geographical location, and harvest time.[5]

The following table summarizes the known plant sources and the quantitative yields of this compound and related protoberberine alkaloids as reported in the literature.

| Plant Species | Family | Part of Plant | Alkaloid(s) | Yield / Content | Reference(s) |

| Corydalis saxicola | Papaveraceae | Whole Plant | This compound, Isocorydine, Palmatine, Berberine | 3.6 mg, 9.2 mg, 20.4 mg, 20.9 mg from 300 mg crude extract | [6] |

| Corydalis yanhusuo | Papaveraceae | Tuber | Tetrahydropalmatine, Isocorypalmine, Stylopine, Corydaline | Not specified | [5][7] |

| Corydalis solida | Papaveraceae | Not specified | This compound | Reported presence | [8] |

| Lamprocapnos spectabilis | Papaveraceae | Root | Protopine | 3.350 mg/g dry plant material | [9] |

| Lamprocapnos spectabilis | Papaveraceae | Herb | Protopine | 0.097 mg/g dry plant material | [9] |

| Pseudofumaria lutea | Papaveraceae | Root | Stylopine | 5.716 mg/g dry plant material | [9] |

| Pseudofumaria lutea | Papaveraceae | Root | Palmatine | 0.268 mg/g dry plant material | [9] |

| Macleaya cordata | Papaveraceae | Leaves, Stalk, Root | Chelerythrine | 0.046 mg/g (leaves) | [9] |

| Thalictrum foetidum | Ranunculaceae | Root | Berberine | 0.308 mg/g dry plant material | [9] |

| Mahonia manipurensis | Berberidaceae | Stem Bark | Berberine, Palmatine | Reported presence | [10] |

| Papaver somniferum | Papaveraceae | Not specified | This compound | Reported presence | [1] |

Biosynthesis of this compound and Derivatives

The biosynthesis of protoberberine alkaloids is a well-elucidated pathway within the broader benzylisoquinoline alkaloid (BIA) metabolic network. The pathway originates from the amino acid L-tyrosine. The formation of this compound is a key regulatory step, catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic tetracyclic protoberberine core from (S)-reticuline.[1][11][12]

From this compound, the pathway branches to produce a variety of other alkaloid classes through the action of different enzymes, including methyltransferases and cytochrome P450 monooxygenases.[12][13]

Caption: Biosynthetic pathway from (S)-Reticuline to this compound and its derivatives.

Experimental Protocols

The extraction and quantification of this compound and related alkaloids from plant matrices require robust and validated methodologies. The following sections detail a generalized workflow from sample preparation to analysis, based on common laboratory practices.[14][15][16]

General Workflow for Extraction and Quantification

The overall process involves careful sample preparation, efficient extraction of alkaloids, and subsequent purification and quantification using chromatographic techniques.

Caption: General experimental workflow for alkaloid extraction and quantification.

Detailed Protocol: Ultrasonic Extraction and HPLC-DAD Quantification

This protocol describes a robust method for extracting and quantifying this compound from powdered plant material.[14]

4.2.1 Materials and Reagents

-

Dried, powdered plant material

-

Methanol (B129727) (HPLC grade)[14]

-

Water (HPLC grade)

-

Formic acid or Acetonitrile (depending on HPLC method)

-

This compound analytical standard

-

Volumetric flasks, conical tubes

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with Diode-Array Detector (DAD) and C18 column

4.2.2 Preparation of Standard Solutions [14]

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution. Store at 4°C, protected from light.

-

Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.

4.2.3 Sample Extraction [14]

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 25 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure the material is thoroughly wetted.

-

Place the tube in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.

-

After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.

-

Carefully collect the supernatant (the methanol extract).

-

To ensure complete extraction, repeat the process on the plant residue with an additional 25 mL of methanol. Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness under reduced pressure (e.g., using a rotary evaporator).

-

Re-dissolve the dried residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4.2.4 HPLC-DAD Analysis [14]

-

Chromatographic Conditions: The separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Injection: Inject equal volumes (e.g., 10 µL) of the prepared standards and sample extracts.

-

Detection: Monitor the elution using a DAD at the maximum absorbance wavelength for this compound (typically around 280-285 nm). The DAD also allows for the confirmation of peak purity by analyzing the UV spectrum across the peak.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extracts by interpolating their peak areas from this curve. The final content is expressed as mg per gram of dry plant weight.

Conclusion

This compound is a metabolically important protoberberine alkaloid found in a variety of medicinal plants, primarily within the Papaveraceae and Berberidaceae families. As a key precursor, it provides the structural foundation for a multitude of other bioactive alkaloids. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research. This guide offers a technical framework for professionals engaged in natural product chemistry, enabling the efficient isolation and quantification of this compound and its derivatives for phytochemical studies and drug development initiatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Scoulerine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. plantsjournal.com [plantsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. mobt3ath.com [mobt3ath.com]

- 16. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Crossroads: (+)-Scoulerine as a Key Branch-Point Intermediate in Alkaloid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Scoulerine, a protoberberine alkaloid, occupies a pivotal position in the intricate network of benzylisoquinoline alkaloid (BIA) biosynthesis.[1] Derived from the central intermediate (S)-reticuline, this compound serves as a critical branch-point, directing metabolic flux towards the synthesis of a diverse array of pharmacologically significant alkaloid classes, including protoberberines, protopines, and benzophenanthridines.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, regulation, and experimental analysis of this compound and its downstream derivatives, tailored for professionals in phytochemical research and drug development.

Biosynthetic Pathways from this compound

The biosynthesis of BIAs begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine.[3] A series of subsequent enzymatic reactions, including methylation and hydroxylation, leads to the formation of (S)-reticuline, the precursor to this compound.[3] The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase that forms the characteristic berberine bridge, a C-C bond between the N-methyl group and the phenolic ring.[3][4] This reaction is a committed step that channels intermediates into the various downstream pathways.

From this compound, the biosynthetic pathways diverge to produce three major classes of alkaloids:

-

Protoberberine Alkaloids: This pathway leads to the formation of compounds like berberine and palmatine. A key enzyme in this branch is scoulerine (B1208951) 9-O-methyltransferase (SMT), which methylates the 9-hydroxyl group of scoulerine to form (S)-tetrahydrocolumbamine.[1][5] Subsequent enzymatic steps, including methylenedioxy bridge formation by canadine (B1168894) synthase (a cytochrome P450 enzyme) and oxidation, lead to the final protoberberine products.[2]

-

Protopine Alkaloids: This class of alkaloids is characterized by a ten-membered nitrogen-containing ring. The biosynthesis from this compound involves N-methylation and subsequent ring cleavage and rearrangement reactions.

-

Benzophenanthridine Alkaloids: This pathway gives rise to potent antimicrobial and cytotoxic compounds such as sanguinarine (B192314) and chelerythrine. The initial step from this compound is the formation of (S)-cheilanthifoline, a reaction catalyzed by a cytochrome P450 enzyme.[1] A series of further enzymatic modifications, including N-methylation and cyclization, completes the biosynthesis of the benzophenanthridine scaffold.

A schematic representation of these divergent pathways is illustrated in the following diagram.

Quantitative Analysis of Alkaloid Production

Metabolic engineering efforts in various host organisms, such as Saccharomyces cerevisiae and Escherichia coli, have demonstrated the potential to significantly enhance the production of this compound and its derivatives.[6] Overexpression of key enzymes like BBE and SMT has been a common strategy to increase titers. The following tables summarize representative quantitative data from such studies.

Table 1: Production of this compound in Engineered Microorganisms

| Host Organism | Engineering Strategy | This compound Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Co-expression of BBE from Papaver somniferum | ~10 | [1] |

| Escherichia coli | Combination of microbial and plant enzymes | 8.3 | [6] |

| Saccharomyces cerevisiae | ER compartmentalization of BBE | >200% increase (relative) | [7][8][9] |

Table 2: Production of Downstream Alkaloids from this compound in Engineered Yeast

| Alkaloid | Engineering Strategy | Titer (mg/L) | Reference |

| (S)-Tetrahydrocolumbamine | Co-expression of P. somniferum BBE and T. flavum SMT | ~60 | [5] |

| Magnoflorine | Co-culture of engineered E. coli and S. cerevisiae | 7.2 | [6] |

Regulation of Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is tightly regulated at the transcriptional level. Several families of transcription factors have been identified to play crucial roles in controlling the expression of biosynthetic genes. In Coptis japonica, the WRKY transcription factor CjWRKY1 and the basic helix-loop-helix (bHLH) transcription factor CjbHLH1 have been shown to regulate the expression of genes in the berberine biosynthesis pathway.[10]

The expression of these transcription factors is often induced by signaling molecules such as jasmonates, which are plant hormones involved in defense responses.[6] This suggests a link between environmental stimuli and the production of these specialized metabolites. The jasmonate signaling cascade, involving the F-box protein COI1 and JAZ repressor proteins, is a key upstream regulator of these transcription factors.[10]

Experimental Protocols

Quantitative Analysis of Protoberberine, Protopine, and Benzophenanthridine Alkaloids by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of various alkaloids derived from this compound.

a. Sample Preparation:

-

Lyophilize and grind plant material or microbial cell pellets.

-

Extract the powdered material with methanol (B129727) or a methanol/acid mixture (e.g., 0.1% formic acid) using sonication or overnight shaking.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

b. HPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.[11]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[11]

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.[11] Multiple Reaction Monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for each target alkaloid.[12]

c. Quantification:

-

Prepare a series of standard solutions of each target alkaloid in methanol.

-

Generate a calibration curve by plotting the peak area against the concentration of each standard.

-

Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

Berberine Bridge Enzyme (BBE) Activity Assay

This assay measures the conversion of (S)-reticuline to (S)-scoulerine.

a. Reaction Mixture (1 mL total volume):

-

50 mM CHES buffer, pH 9.0[7]

-

200 µM (R,S)-reticuline (substrate)[7]

-

Purified BBE enzyme (0.1-0.5 µM)[7]

b. Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the BBE enzyme.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 1 N NaOH.[7]

-

Extract the product, (S)-scoulerine, with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in methanol.

-

Analyze the formation of (S)-scoulerine by HPLC or HPLC-MS/MS as described above.

Scoulerine 9-O-methyltransferase (SMT) Enzyme Assay

This assay measures the methylation of this compound to (S)-tetrahydrocolumbamine.

a. Reaction Mixture (200 µL total volume):

-

500 µmole glycine-NaOH buffer, pH 9.0[13]

-

20 µmole sodium ascorbate (B8700270) (antioxidant)[13]

-

50 µmole this compound (substrate)[13]

-

20 µmole [¹⁴C]S-adenosyl-L-methionine (SAM) (methyl donor)[13]

-

Enzyme extract containing SMT

b. Procedure:

-

Incubate the reaction mixture at 30°C for 20 minutes.[13]

-

Terminate the reaction by adding 200 µL of 1 M Tris-HCl, pH 8.5, and 400 µL of isoamyl alcohol.[13]

-

Vortex the mixture for 15 minutes to extract the methylated product.

-

Centrifuge to separate the phases.

-

Take an aliquot of the organic layer for liquid scintillation counting to quantify the incorporation of the radiolabeled methyl group.

Cloning and Expression of Papaver somniferum BBE in E. coli

This protocol outlines the general steps for producing recombinant BBE.

a. Gene Amplification and Cloning:

-

Isolate total RNA from Papaver somniferum and synthesize cDNA.

-

Amplify the BBE coding sequence using gene-specific primers with appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested BBE fragment into the linearized vector.

-

Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

-

Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and sequencing.

b. Protein Expression and Purification:

-

Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.

-

Harvest the cells by centrifugation and lyse them by sonication or high-pressure homogenization.

-

Purify the recombinant BBE from the cell lysate using affinity chromatography (e.g., Ni-NTA if a His-tag was included) followed by size-exclusion chromatography.

Conclusion

This compound stands as a testament to the elegant complexity of plant secondary metabolism. Its role as a key branch-point intermediate enables the generation of a vast and diverse repertoire of benzylisoquinoline alkaloids with significant pharmacological activities. A thorough understanding of the biosynthetic pathways originating from this compound, their regulation, and the experimental methodologies for their study is paramount for advancing research in natural product chemistry, metabolic engineering, and the development of novel therapeutics. This guide provides a foundational resource for professionals in these fields, aiming to facilitate further exploration and exploitation of this critical metabolic crossroads.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Basic helix-loop-helix transcription factors and regulation of alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. is.muni.cz [is.muni.cz]

(+)-Scoulerine: A Comprehensive Technical Guide on its Pharmacological Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Scoulerine, a protoberberine isoquinoline (B145761) alkaloid, is a key intermediate in the biosynthesis of numerous pharmacologically significant alkaloids. Beyond its pivotal role as a biosynthetic precursor, this compound itself exhibits a diverse range of biological activities, with recent research highlighting its potential as an anticancer agent. This technical guide provides an in-depth overview of the pharmacological profile and known biological activities of this compound. It includes a summary of its antiproliferative effects, its interactions with various receptors and enzymes, and detailed experimental protocols for key biological assays. Furthermore, this guide presents visualizations of the primary signaling pathway implicated in its anticancer mechanism and a typical experimental workflow, designed to facilitate further research and drug development efforts centered on this promising natural compound.

Pharmacological Profile

The pharmacological profile of this compound is characterized by its interactions with several key cellular targets, including receptors and enzymes. While qualitative descriptions of these interactions are available, specific quantitative data for binding affinities and enzyme inhibition constants are not extensively reported in the current literature.

Receptor Binding Activities

This compound has been shown to interact with several neurotransmitter receptors. It acts as an antagonist at certain adrenoceptors and serotonin (B10506) receptors, and as an agonist at GABAA receptors. A summary of these activities is presented in Table 1.

Table 1: Receptor Binding Profile of this compound

| Receptor Target | Activity | Quantitative Data (Ki/EC50) |

| α1D-Adrenoceptor | Antagonist | Not Available |

| α2-Adrenoceptor | Antagonist | Not Available |

| 5-HT Receptor | Antagonist | Not Available |

| GABAA Receptor | Agonist | Not Available |

Ki: Inhibition constant; EC50: Half-maximal effective concentration. Data not available in the reviewed literature.

Enzyme Inhibition

This compound has been identified as an inhibitor of DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition is believed to contribute to its anticancer properties.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Activity | Quantitative Data (IC50) |

| DNA Topoisomerase I | Inhibitor | Not Available |

IC50: Half-maximal inhibitory concentration. Data not available in the reviewed literature.

Known Biological Activities

The most extensively studied biological activity of this compound is its anticancer effect, which is mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated potent antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for specific leukemia cell lines are summarized in Table 3.

Table 3: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | Leukemia | 2.7 |

| MOLT-4 | Leukemia | 6.5 |

Mechanism of Anticancer Action

The anticancer mechanism of this compound is multifactorial and involves the following key events:

-

Microtubule Disruption: this compound interferes with the microtubule network of cancer cells. This disruption of the cytoskeleton is a critical initiating event in its antimitotic activity.

-

Cell Cycle Arrest: The destabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase. This is correlated with the increased phosphorylation of mitotic histone H3 at Ser10.

-

Activation of Checkpoint Kinases: The G2/M arrest triggers a DNA damage response, leading to the phosphorylation and activation of checkpoint kinases Chk1 (at Ser345) and Chk2 (at Thr68).

-

p53 Upregulation and Apoptosis Induction: Activated checkpoint kinases contribute to the upregulation of the tumor suppressor protein p53. Elevated p53 levels then initiate the apoptotic cascade, involving both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases-3/7, -8, and -9.

The signaling cascade from microtubule disruption to apoptosis is illustrated in the following diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological and biological characterization of this compound.

Radioligand Receptor Binding Assay (General Protocol)

This protocol describes a general method to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., α1D-adrenoceptor, 5-HT receptor).

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenoceptors).

-

This compound stock solution.

-

Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well filter plates.

-

Cell harvester.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the cell membrane preparation and the radioligand to their optimal concentrations in ice-cold assay buffer.

-

Assay Setup: In a 96-well filter plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.

-

Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability (MTT) Assay

Objective: To determine the antiproliferative effect (IC50) of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, MOLT-4).

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line.

-

Complete cell culture medium.

-

This compound stock solution.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Viable cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

Conclusion

This compound is a bioactive natural product with a compelling pharmacological profile, most notably its potent anticancer activity. Its mechanism of action, involving microtubule disruption and subsequent induction of cell cycle arrest and apoptosis, presents a promising avenue for the development of novel antimitotic agents. While its interactions with various neurotransmitter receptors have been identified, further quantitative characterization of these binding affinities is warranted to fully elucidate its pharmacological spectrum and potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance the investigation of this compound and its derivatives as potential therapeutic agents.

The Alkaloid (+)-Scoulerine: A Comprehensive Technical Guide on its Synonyms, Pharmacology, and Mechanisms of Action

Introduction

(+)-Scoulerine, a benzylisoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant compounds. Also known by its synonyms discretamine and aequaline, this natural product has garnered considerable attention from the scientific community for its diverse biological activities.[1][2][3][4] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates the current knowledge on its synonyms, presents quantitative pharmacological data in a structured format, details key experimental protocols, and visualizes its complex signaling pathways.

Synonyms and Chemical Identifiers

To ensure clarity and comprehensive understanding in research and drug development, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier Type | Identifier | Reference |

| Systematic Name | (13aS)-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-2,9-diol | [4] |

| Common Synonyms | Discretamine, Aequaline, Scoulerin | [1][2][3] |

| CAS Registry Number | 6451-73-6 | [2] |

| PubChem CID | 439654 | [2] |

| ChEBI ID | CHEBI:17129 | [2] |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.38 g/mol | [1] |

Pharmacological Profile of this compound

This compound exhibits a multifaceted pharmacological profile, interacting with several key receptor systems and cellular pathways. Its activities range from receptor antagonism and agonism to potent anti-cancer effects.

Receptor Interactions

Studies have demonstrated that this compound acts as an antagonist at α-adrenergic and serotonin (B10506) (5-HT) receptors, and as an agonist at GABA-A receptors.[2][3] The following tables summarize the quantitative data from these studies.

Table 1: Adrenergic Receptor Antagonism of (-)-Discretamine (this compound) [5]

| Receptor Subtype | Preparation | pA₂ Value | Agonist |

| α₁D-Adrenoceptor | Rat Aorta | 7.60 | Noradrenaline |

| α₂-Adrenoceptor | Rat Aorta | 6.30 | - |

Table 2: Serotonin Receptor Antagonism of (-)-Discretamine (this compound) [6]

| Receptor Type | Preparation | pA₂ Value |

| 5-HT Receptor | Rat Aorta (denuded of endothelium) | 6.87 |

Table 3: GABA-A Receptor Activity of Scoulerine

| Activity | Receptor | Reference |

| Agonist | GABA-A Receptor | [2][3] |

Anticancer Activity

Recent research has highlighted the significant potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[7]

Table 4: Cytotoxic Activity of Scoulerine in Leukemic Cell Lines [7]

| Cell Line | IC₅₀ (µM) |

| Jurkat | ~3.5 |

| MOLT-4 | ~4.0 |

The anticancer mechanism of this compound is multifactorial, involving the disruption of microtubule dynamics, activation of cell cycle checkpoints, and induction of programmed cell death.[7]

Signaling Pathways of this compound

The biological effects of this compound are mediated through its interaction with complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in its anticancer activity.

Caption: Anticancer signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating this compound.

Protocol 1: Radioligand Binding Assay for Adrenoceptor Antagonism

This protocol is adapted from studies on (-)-discretamine.[5]

-

Membrane Preparation:

-

Isolate rat vas deferens, spleen, or aorta in ice-cold buffer.

-

Homogenize the tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenoceptors), and varying concentrations of this compound or a competing unlabeled ligand.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for radioligand binding assay.

Protocol 2: Functional Assay for Adrenoceptor Antagonism in Isolated Rat Vas Deferens

This protocol is based on the methodology used for (-)-discretamine.[5]

-

Tissue Preparation:

-

Euthanize a male rat and dissect the vas deferens.

-

Mount the prostatic portion of the vas deferens in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Contraction Measurement:

-

Record isometric contractions using a force transducer connected to a data acquisition system.

-

Generate a cumulative concentration-response curve for an agonist (e.g., noradrenaline) to establish a baseline response.

-

Wash the tissue and allow it to return to the baseline.

-

-

Antagonist Evaluation:

-

Incubate the tissue with a specific concentration of this compound for a defined period.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis:

-

Construct Schild plots to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds like scoulerine.[7]

-

Cell Culture:

-

Culture cancer cell lines (e.g., Jurkat, MOLT-4) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

-

Treatment:

-

Seed the cells in 96-well plates at a predetermined density.

-

After allowing the cells to adhere (for adherent cell lines), treat them with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified duration (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

-

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by scoulerine.[7]

-

Cell Lysis:

-

Treat cultured cancer cells with this compound for the desired time.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in a sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p53, anti-phospho-Chk1).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate to the membrane.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to quantify the protein levels.

-

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Discretamine, a selective alpha 1D-adrenoceptor antagonist, isolated from Fissistigma glaucescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological activity of (-)-discretamine, a novel vascular alpha-adrenoceptor and 5-hydroxytryptamine receptor antagonist, isolated from Fissistigma glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (-)-Discretamine, a selective alpha 1D-adrenoceptor antagonist, isolated from Fissistigma glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of (S)-Reticuline to (S)-Scoulerine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of (S)-reticuline to (S)-scoulerine represents a pivotal step in the biosynthesis of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. This reaction is catalyzed by the flavin-dependent enzyme, berberine (B55584) bridge enzyme (BBE). The formation of the berberine bridge creates the tetracyclic core structure of protoberberine alkaloids, which are precursors to numerous other BIA classes. This technical guide provides an in-depth overview of this critical metabolic conversion, including the enzymatic mechanism, quantitative kinetic data, detailed experimental protocols for enzyme assays and product analysis, and visual representations of the biochemical pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

(S)-Reticuline is a central branch-point intermediate in the biosynthesis of over 2,500 identified benzylisoquinoline alkaloids (BIAs). Its metabolic fate dictates the production of various BIA subclasses, including morphinans, protoberberines, and benzophenanthridines. The conversion of (S)-reticuline to (S)-scoulerine is the committed step in the biosynthesis of protoberberine and related alkaloids. This oxidative cyclization is catalyzed by the berberine bridge enzyme (BBE), a flavoprotein that forms a new carbon-carbon bond between the N-methyl group of (S)-reticuline and its phenolic ring, creating the characteristic "berberine bridge".[1][2] Understanding the mechanism and kinetics of this enzymatic transformation is crucial for the metabolic engineering of microorganisms to produce high-value BIAs and for the development of novel biocatalysts.

The Catalytic Enzyme: Berberine Bridge Enzyme (BBE)

Berberine bridge enzyme (BBE) is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase.[1][2] It catalyzes the stereospecific conversion of (S)-reticuline to (S)-scoulerine. The enzyme is typically localized to the vacuole in plant cells. The reaction involves the oxidation of the N-methyl group and subsequent ring closure.

Reaction Mechanism

The precise catalytic mechanism of BBE has been a subject of investigation, with evidence supporting both a concerted and a stepwise mechanism.

-